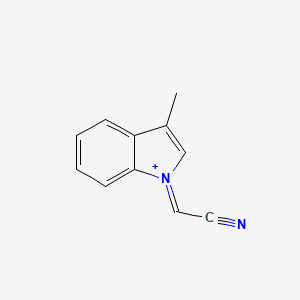
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium is a synthetic organic compound that belongs to the class of indolium derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium typically involves the reaction of an indole derivative with a cyanomethylidene reagent under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
(1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions may require specific conditions such as temperature, pressure, and pH to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted indolium compounds.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of materials with specific properties.
作用机制
The mechanism of action of (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to (1E)-1-(Cyanomethylidene)-3-methyl-1H-indol-1-ium include other indolium derivatives with different substituents. Examples include:
- (1E)-1-(Cyanomethylidene)-2-methyl-1H-indol-1-ium
- (1E)-1-(Cyanomethylidene)-4-methyl-1H-indol-1-ium
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds. These properties may include differences in reactivity, stability, and biological activity.
属性
CAS 编号 |
849691-33-4 |
|---|---|
分子式 |
C11H9N2+ |
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-(3-methylindol-1-ium-1-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9N2/c1-9-8-13(7-6-12)11-5-3-2-4-10(9)11/h2-5,7-8H,1H3/q+1 |
InChI 键 |
GXLWYBJKIQUXTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[N+](=CC#N)C2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
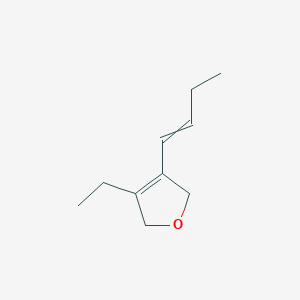
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
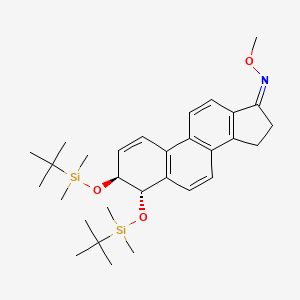
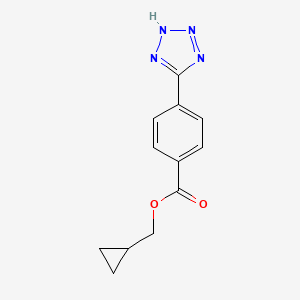
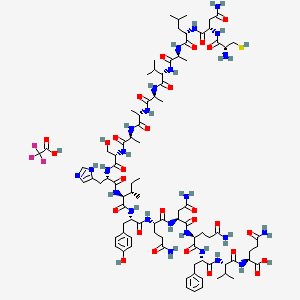

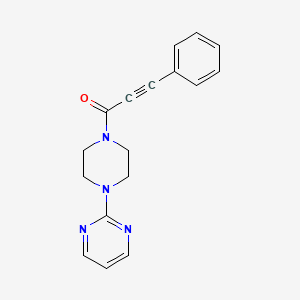
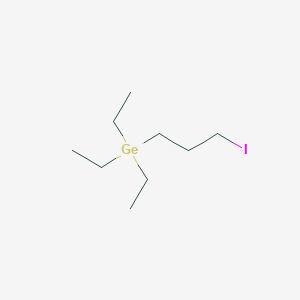
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
